4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine is a heterocyclic compound that contains both pyrrole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine typically involves the formation of the pyrrole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrrole ring can be synthesized via the Paal-Knorr synthesis, while the thiazole ring can be formed through the Hantzsch thiazole synthesis. The final coupling step may involve the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole or thiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound’s thiazole ring can interact with metal ions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-(3-methylbutyl)pyrazine: Similar in structure but contains a pyrazine ring instead of a thiazole ring.
2,4-Disubstituted thiazoles: These compounds share the thiazole ring but differ in the substituents attached to the ring.
Uniqueness
4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine is unique due to the combination of pyrrole and thiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H21N3S |
---|---|
Molecular Weight |
263.40 g/mol |
IUPAC Name |
4-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H21N3S/c1-9(2)5-6-17-10(3)7-12(11(17)4)13-8-18-14(15)16-13/h7-9H,5-6H2,1-4H3,(H2,15,16) |
InChI Key |
AQUPQSKKPQZNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CCC(C)C)C)C2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.